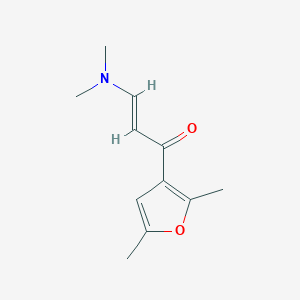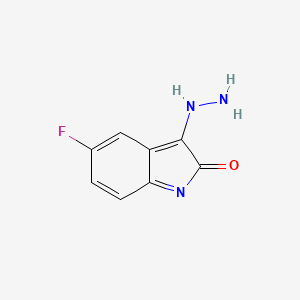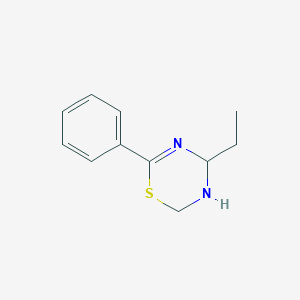
4-ethyl-6-phenyl-3,4-dihydro-2H-1,3,5-thiadiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-6-phenyl-3,4-dihydro-2H-1,3,5-thiadiazine is a heterocyclic compound featuring a thiadiazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-6-phenyl-3,4-dihydro-2H-1,3,5-thiadiazine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-ethylthiosemicarbazide with phenyl isocyanate under acidic conditions. The reaction proceeds through the formation of an intermediate thiosemicarbazone, which undergoes cyclization to form the thiadiazine ring.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyclization process.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-6-phenyl-3,4-dihydro-2H-1,3,5-thiadiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Substituted thiadiazines or thioethers.
Scientific Research Applications
Chemistry: In organic chemistry, 4-ethyl-6-phenyl-3,4-dihydro-2H-1,3,5-thiadiazine serves as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the construction of pharmaceuticals and agrochemicals.
Biology: The biological activity of this compound has been explored in various studies. It has shown potential as an antimicrobial and antifungal agent, making it useful in the development of new drugs.
Medicine: Research has indicated that derivatives of this compound may have therapeutic potential. For example, they have been investigated for their anti-inflammatory and anticancer properties.
Industry: In material science, this compound and its derivatives can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 4-ethyl-6-phenyl-3,4-dihydro-2H-1,3,5-thiadiazine exerts its effects depends on its molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes. The exact mechanism can vary based on the specific biological context and the derivatives involved.
Comparison with Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: This compound shares a similar thiadiazine ring system and has been studied for its antimicrobial and antiviral properties.
Indole Derivatives: These compounds also contain heterocyclic structures and have shown various biological activities, including antiviral, anti-inflammatory, and anticancer effects.
Uniqueness: 4-Ethyl-6-phenyl-3,4-dihydro-2H-1,3,5-thiadiazine is unique in its specific substitution pattern, which can influence its reactivity and biological activity. Its ethyl and phenyl groups contribute to its distinct chemical properties compared to other thiadiazine derivatives.
Properties
IUPAC Name |
4-ethyl-6-phenyl-3,4-dihydro-2H-1,3,5-thiadiazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S/c1-2-10-12-8-14-11(13-10)9-6-4-3-5-7-9/h3-7,10,12H,2,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOYGYGODQFNOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1NCSC(=N1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(2-aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one hydrochloride](/img/structure/B7883880.png)
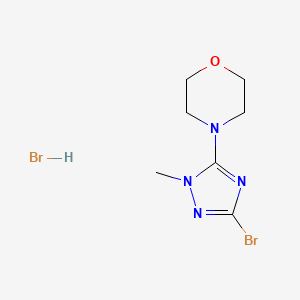
![2-amino-6-methyl-5-[(3-phenoxyphenyl)methyl]-1H-pyrimidin-4-one](/img/structure/B7883888.png)
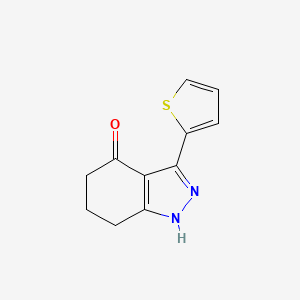
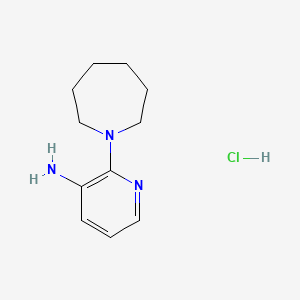
![4-fluoro-N-[1-(hydrazinecarbonyl)-2-phenylethyl]benzamide](/img/structure/B7883908.png)
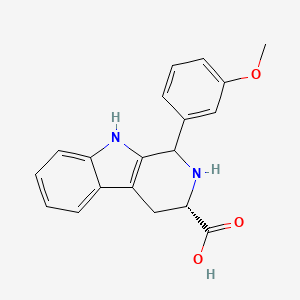
![(3S)-1-(2,4-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B7883918.png)
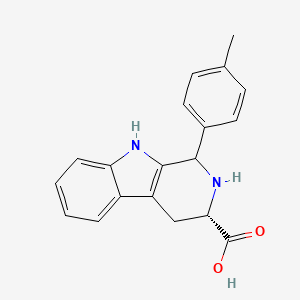
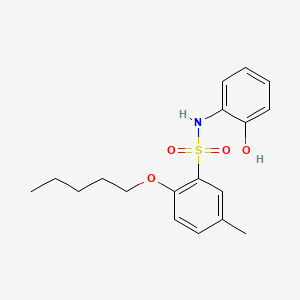
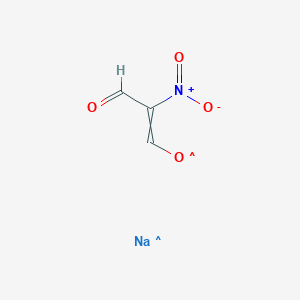
![methyl 5-({[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)furan-2-carboxylate](/img/structure/B7883947.png)
